molecular formula C11H9FN2O B13319599 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B13319599
M. Wt: 204.20 g/mol
InChI Key: QEKXVYDHVCUMOR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a fluoro group and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the fluoro and imidazole groups imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzoic acid.

    Reduction: 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde is largely dependent on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
  • 2-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde
  • 3-Fluoro-5-(1H-imidazol-1-yl)benzaldehyde

Uniqueness: 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the specific positioning of the fluoro and imidazole groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where precise molecular interactions are crucial, such as in the design of enzyme inhibitors or advanced materials .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-fluoro-5-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-13-2-3-14(8)11-5-9(7-15)4-10(12)6-11/h2-7H,1H3

InChI Key

QEKXVYDHVCUMOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

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